5-butyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC11475414
Molecular Formula: C15H26N4O
Molecular Weight: 278.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26N4O |
|---|---|
| Molecular Weight | 278.39 g/mol |
| IUPAC Name | 5-butyl-2-(4-ethylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C15H26N4O/c1-4-6-7-13-12(3)16-15(17-14(13)20)19-10-8-18(5-2)9-11-19/h4-11H2,1-3H3,(H,16,17,20) |
| Standard InChI Key | AQVLYZQXEDHHMG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC)C |
Introduction
Synthesis
The synthesis of 5-butyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions:
-
Formation of Pyrimidine Core: The pyrimidine ring is synthesized via condensation reactions involving urea or thiourea with β-dicarbonyl compounds.
-
Substitution at Position 2: Introduction of the ethylpiperazine group occurs through nucleophilic substitution or amination reactions.
-
Alkylation at Positions 5 and 6: Alkyl groups (butyl and methyl) are added using alkyl halides under basic conditions.
These steps require precise control of reaction conditions to ensure regioselectivity and yield optimization.
Applications
| Field | Potential Use |
|---|---|
| Pharmaceuticals | Development of antimicrobial or anticancer agents |
| Material Science | Use as a building block in polymer synthesis for specialized materials |
| Agriculture | Possible application as a pesticide or herbicide precursor |
Analytical Data
To verify the structure and purity of this compound, the following techniques are employed:
-
NMR Spectroscopy (1H and 13C):
-
Chemical shifts corresponding to alkyl chains, piperazine protons, and pyrimidine ring hydrogens.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at , confirming molecular weight.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for C=O stretching (~1700 cm) and N-H bending (~3200 cm).
-
-
X-Ray Crystallography:
-
Detailed structural elucidation to confirm bond angles and spatial arrangement.
-
Research Findings
While specific studies on this compound are sparse, related pyrimidinone derivatives have been extensively researched:
-
A study on similar compounds revealed significant antimicrobial activity against E. coli and S. aureus .
-
Piperazine-containing molecules were found to modulate dopamine transporters, indicating potential use in neurological treatments .
-
Pyrimidinones with alkyl substitutions demonstrated enhanced solubility and bioavailability in pharmaceutical formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume